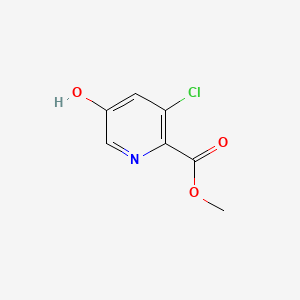

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-chloro-5-hydroxypyridine-2-carboxylate” is a chemical compound with the CAS Number: 1256811-09-2 . It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 . The IUPAC name for this compound is methyl 3-chloro-5-hydroxy-2-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-hydroxypyridine-2-carboxylate” is 1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-hydroxypyridine-2-carboxylate” is a solid at ambient temperature . It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Enhancement

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate is involved in research related to enhancing the efficacy of photodynamic therapy (PDT) for skin treatments. PDT is a treatment modality that uses light-sensitive compounds activated by light to produce a therapeutic effect. Pretreatments aimed at optimizing intralesional protoporphyrin IX content, an essential component for effective PDT, could significantly improve clinical outcomes. This approach suggests a potential application of methyl 3-chloro-5-hydroxypyridine-2-carboxylate in improving skin treatment protocols, especially in conditions where enhanced drug penetration and effective light activation are needed (Gerritsen et al., 2008).

Aluminum and Iron Chelation

Research indicates that hydroxypyridinone derivatives, closely related to methyl 3-chloro-5-hydroxypyridine-2-carboxylate, exhibit strong chelating properties towards metals such as aluminum and iron. These compounds have been actively developed for medical applications, including treating metal poisoning and conditions associated with metal accumulation. The strong binding affinity of these chelators suggests that methyl 3-chloro-5-hydroxypyridine-2-carboxylate or its derivatives could be explored for similar applications, offering a potential therapeutic approach for diseases related to metal toxicity (Santos, 2002).

Epigenetic Modifications and Environmental Impact

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate may also be involved in research exploring the impact of environmental factors on epigenetic modifications, particularly DNA hydroxymethylation. DNA hydroxymethylation is a key epigenetic modification influencing gene expression and has been shown to be sensitive to various environmental factors. This suggests a potential research interest in understanding how compounds like methyl 3-chloro-5-hydroxypyridine-2-carboxylate could influence epigenetic mechanisms and organism responses to environmental changes (Efimova et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and may cause respiratory irritation . The precautionary statements are P271;P261;P280, suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

Wirkmechanismus

Mode of Action

It’s known that the compound exhibits inhibitory effects on nitric oxide (no) in vitro . This suggests that it may interact with enzymes or receptors involved in the NO pathway, leading to changes in cellular signaling.

Biochemical Pathways

The compound’s NO inhibitory activity suggests it may influence pathways involving NO signaling . NO is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

Its NO inhibitory activity suggests it may have effects on cellular processes regulated by NO signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Eigenschaften

IUPAC Name |

methyl 3-chloro-5-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSZEHWKPGCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856539 |

Source

|

| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

CAS RN |

1256811-09-2 |

Source

|

| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)

![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)